2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrido[2,3-d]pyrimidine core with cyclohexyl and dimethylphenyl substituents, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Various substitution reactions can introduce different substituents into the molecule, altering its properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.
Scientific Research Applications
2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:
- 3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
- 2-(3-(4,4-dimethyl-2,6-dioxo-cyclohexyl)-propyl)-isoindole-1,3-dione .
These compounds share some structural similarities but differ in their specific substituents and overall molecular architecture, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-15-11-16(2)13-17(12-15)25-20(28)14-26-21-19(9-6-10-24-21)22(29)27(23(26)30)18-7-4-3-5-8-18/h6,9-13,18H,3-5,7-8,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMINYZFAHTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)C4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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